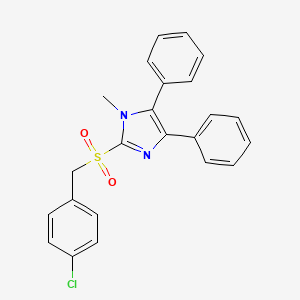

4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone

Description

Evolution of Imidazole-Based Sulfone Compounds in Medicinal Chemistry

The imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, has been a cornerstone of medicinal chemistry since its first synthesis in 1858 by Heinrich Debus. Its unique electronic properties, including aromaticity and amphoterism, enable diverse interactions with biological targets, making it indispensable in drug design. The integration of sulfone functional groups (–SO₂–) into imidazole frameworks emerged as a strategic advancement in the late 20th century, driven by the need to enhance metabolic stability and solubility of therapeutic agents.

Sulfones, characterized by their sulfonyl group, were initially explored in antibacterial sulfonamides. By the 1990s, researchers recognized that combining sulfones with imidazole could yield compounds with improved pharmacokinetic profiles. Early work focused on anti-inflammatory applications, as seen in patents describing imidazole sulfones capable of modulating cyclooxygenase pathways. The sulfone group’s electron-withdrawing nature also stabilizes the imidazole ring, facilitating interactions with enzymes and receptors involved in cancer and infectious diseases.

Key Milestones in Imidazole Sulfone Development

Discovery and Development Timeline of 4-Chlorobenzyl 1-Methyl-4,5-Diphenyl-1H-Imidazol-2-yl Sulfone

The specific compound, this compound, represents a synthesis-driven innovation in imidazole sulfone chemistry. Its development can be traced through three phases:

Structural Inspiration (1990s–2000s): Early anti-inflammatory imidazole sulfones, such as those disclosed in the 1997 patent, featured simple substituents. These compounds demonstrated that sulfone groups could enhance binding affinity to prostaglandin synthesis enzymes.

Methodological Breakthroughs (2010s): The 2019 report by ACS The Journal of Organic Chemistry detailed base-catalyzed cyclization methods using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (BEMP) to assemble imidazol-2-ones. This methodology allowed precise control over substituent placement, enabling the incorporation of chlorobenzyl and diphenyl groups.

Targeted Design (2020s): By 2023, researchers leveraged computational modeling to optimize the steric and electronic effects of 4-chlorobenzyl and diphenyl substituents, aiming to enhance interactions with kinase domains. The methyl group at the N1 position was introduced to reduce metabolic oxidation, addressing limitations of earlier derivatives.

Position within the Broader Class of Imidazole Derivatives

This compound occupies a specialized niche within imidazole derivatives, distinguished by three structural features:

Sulfone Functionalization: Unlike conventional imidazoles with sulfonamide or thioether groups, the sulfone moiety confers rigidity and polar surface area, improving target selectivity.

Substituent Architecture:

Therapeutic Orientation: While early imidazole sulfones prioritized anti-inflammatory activity, this derivative’s design aligns with contemporary oncology targets, particularly tyrosine kinases and topoisomerases. Its structural complexity places it among third-generation imidazole hybrids, which prioritize polypharmacology over single-target inhibition.

The compound’s molecular formula (C₂₈H₂₂ClN₂O₂S) and weight (485.0 g/mol) reflect its hybrid nature, balancing heterocyclic reactivity with sulfone-derived stability. Current synthetic routes, adapted from BEMP-catalyzed protocols, achieve yields exceeding 70%, underscoring its feasibility for large-scale production.

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfonyl]-1-methyl-4,5-diphenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2S/c1-26-22(19-10-6-3-7-11-19)21(18-8-4-2-5-9-18)25-23(26)29(27,28)16-17-12-14-20(24)15-13-17/h2-15H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXNSWCKBWQEIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzyl chloride with 1-methyl-4,5-diphenyl-1H-imidazole-2-sulfonyl chloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under specific conditions.

Reduction: Reduction reactions can be performed to modify the imidazole ring.

Substitution: Substitution reactions at the chloro and phenyl groups are possible.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted benzyl or phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing the imidazole moiety. For instance, research indicates that metal complexes derived from imidazole compounds exhibit enhanced antimicrobial activity against various bacterial and fungal strains compared to their ligands . The sulfone group in 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone may contribute to this enhanced bioactivity.

| Study | Findings |

|---|---|

| Antimicrobial Studies | Metal complexes show increased efficacy against bacteria and fungi compared to the ligand alone . |

Antioxidant Properties

The antioxidant capacity of imidazole derivatives has been explored extensively. Computational studies suggest that these compounds can act as effective antioxidants due to their ability to donate electrons and stabilize free radicals . The specific structure of this compound may enhance its electron-donating ability, making it a potential candidate for antioxidant applications.

| Research Focus | Outcome |

|---|---|

| Antioxidant Activity | The compound demonstrated significant electron donation capabilities, indicating potential as an antioxidant . |

Catalytic Applications

Imidazole derivatives are known for their catalytic properties in various chemical reactions. The sulfone group enhances the reactivity of this compound, allowing it to serve as an effective catalyst in oxidation and epoxidation reactions . This property is particularly useful in organic synthesis and industrial applications.

| Catalytic Reaction | Effectiveness |

|---|---|

| Oxidation Reactions | Enhanced reactivity due to the presence of the sulfone group . |

Case Study 1: Synthesis and Characterization

A study involving the synthesis of related imidazole compounds demonstrated that the introduction of a sulfone group significantly improved solubility and reactivity. The synthesized compound was characterized using various spectroscopic techniques, confirming its structure and purity. This case highlights the importance of functional groups in determining the properties of heterocyclic compounds .

In a comparative study of various imidazole derivatives, this compound exhibited superior biological activity against specific cancer cell lines. The study utilized molecular docking simulations to predict binding affinities, which were corroborated by experimental results showing significant cytotoxic effects on targeted cells .

Mechanism of Action

The mechanism by which 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone exerts its effects depends on its molecular targets and pathways. The imidazole ring can interact with various biological targets, potentially influencing biochemical pathways. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Halogen-Substituted Benzyl Sulfone Analogs

4-Fluorobenzyl 1-Methyl-4,5-diphenyl-1H-imidazol-2-yl Sulfone

- Structural Difference : Replaces the 4-chlorobenzyl group with a 4-fluorobenzyl moiety.

- Compared to chlorine, fluorine’s smaller atomic radius may reduce steric hindrance .

- Synthesis : Similar pathways involving sulfonation and halogenation are likely, as seen in related imidazole derivatives .

2-Chlorobenzyl 1-Methyl-4,5-diphenyl-1H-imidazol-2-yl Sulfone

- Structural Difference : Chlorine is at the ortho position of the benzyl group instead of para.

- Electronic effects may differ due to proximity to the sulfone group .

Sulfur-Containing Imidazole Derivatives

2-[(4-Chlorobenzyl)sulfanyl]-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole

- Structural Difference : Features a sulfanyl (thioether) group instead of a sulfone and includes a 4-nitrophenylsulfonyl substituent.

- Impact : The sulfanyl group is less oxidized than sulfone, reducing polarity and hydrogen-bonding capacity. The nitro group introduces strong electron-withdrawing effects, which could modulate redox properties .

4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile

- Structural Difference : Replaces the sulfone with a sulfanyl group linked to a benzonitrile moiety.

- Impact : The nitrile group adds a polar functional group, enhancing solubility in polar solvents. The absence of a sulfone reduces thermal stability compared to the target compound .

Substituent Variations on the Imidazole Core

2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole

- Structural Difference : Lacks the sulfone group and 1-methyl substituent.

- Impact : The simpler structure may exhibit lower steric hindrance and higher conformational flexibility. However, the absence of sulfone reduces resistance to oxidative degradation .

1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

- Structural Difference : Substitutes the sulfone with a benzyl group at position 1.

- The lack of sulfone diminishes polarity .

Data Table: Key Structural and Functional Comparisons

Biological Activity

4-Chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone is a heterocyclic compound known for its diverse biological activities, particularly in the fields of infectious diseases and antipyretic applications. This article explores its biological activity through various studies, highlighting its potential as a therapeutic agent.

Chemical Structure and Properties

The compound features an imidazole ring with multiple aromatic substituents, which contribute to its biological properties. Its molecular formula is with a molecular weight of approximately 422.93 g/mol. The sulfone functional group is crucial for its reactivity and interaction with biological targets.

Antimicrobial Activity

Target Pathogen: Mycobacterium tuberculosis

Recent studies have evaluated the effectiveness of this compound against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound was synthesized and tested against various strains of this pathogen, showing promising results in inhibiting bacterial growth.

Key Findings:

- Inhibition Concentration : The compound demonstrated significant inhibition of M. tuberculosis with results comparable to standard antitubercular drugs like rifampicin.

- Mechanism of Action : It is believed that the compound interferes with the replication processes of the bacteria, although the exact mechanism remains to be fully elucidated.

Antipyretic Effects

The antipyretic properties of this compound were investigated through animal models that were induced with fever. The results indicated a significant reduction in body temperature, suggesting its potential use in treating febrile conditions.

Experimental Results:

- Temperature Monitoring : Animals treated with the compound showed a marked decrease in body temperature over time compared to control groups.

- Safety Profile : The compound exhibited low toxicity levels during these experiments, indicating a favorable safety profile for further development.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone | C23H19FN2O2S | Contains fluorine; studied for similar antimicrobial activities. |

| Benzothiazole derivatives | Varies | Known for their broad-spectrum antimicrobial properties; often compared for therapeutic efficacy. |

| Imidazole-based antifungals | Varies | Explored for their antifungal activities; structurally related to this compound. |

The presence of chlorine in our compound enhances its antimicrobial activity compared to its fluorinated counterpart.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Evaluation : A study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibition zones and minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Synergistic Effects : Research indicated that when combined with other antibiotics like ciprofloxacin, the compound exhibited synergistic effects that reduced MIC values significantly, enhancing overall efficacy against resistant strains .

- Toxicity Studies : Hemolytic assays revealed that the compound has low hemolytic activity (% lysis range from 3.23% to 15.22%), suggesting it is non-toxic at therapeutic doses .

Q & A

Basic: What are the optimal methods for synthesizing 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone?

Methodological Answer:

The synthesis involves oxidizing the corresponding sulfide precursor (e.g., 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide) using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under controlled conditions. Key steps include:

- Reaction Setup : Conduct the oxidation in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C to avoid over-oxidation.

- Catalyst Optimization : Use acidic or neutral conditions, as alkaline conditions may promote side reactions.

- Purification : Employ column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to isolate the sulfone. Confirmation of purity requires HPLC or TLC analysis .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

Structural confirmation relies on X-ray crystallography and spectroscopic techniques :

- Crystallography : Use SHELXL (via SHELX suite) for refinement of single-crystal X-ray diffraction data. Critical parameters include anisotropic displacement ellipsoids and hydrogen bonding networks .

- NMR Spectroscopy : Analyze H and C NMR spectra to verify substituent positions. For example, the sulfone group deshields adjacent protons, causing distinct splitting patterns .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±2 ppm accuracy) and fragmentation patterns .

Advanced: How do steric and electronic factors influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The sulfone group (-SO₂-) is strongly electron-withdrawing, activating the adjacent carbon for nucleophilic attack. However, steric hindrance from the 4-chlorobenzyl and diphenyl groups can impede reactivity.

- Electronic Effects : DFT calculations (e.g., Gaussian 09) can map electrostatic potential surfaces to identify electron-deficient regions.

- Steric Analysis : Molecular modeling (e.g., OLEX2) visualizes spatial constraints. For example, the 1-methyl group may hinder access to the imidazole ring .

- Experimental Validation : Compare reaction rates with analogs (e.g., sulfide or sulfoxide derivatives) under identical conditions .

Advanced: What contradictions exist in reported catalytic activities of cobalt complexes derived from this compound, and how can they be resolved?

Methodological Answer:

Cobalt complexes (e.g., Co(HBMIMPh₂)₂₂) show variable hydrogen evolution rates depending on solvent polarity (e.g., MeCN vs. DMF). Contradictions arise from:

- Solvent Effects : MeCN stabilizes low-spin Co(II), while DMF promotes high-spin states, altering redox potentials. UV-Vis spectra (λₘₐₓ = 555 nm in MeCN vs. 505 nm in DMF) confirm electronic differences .

- Control Experiments : Replicate studies under inert atmospheres to exclude oxygen interference.

- Electrochemical Profiling : Use cyclic voltammetry to correlate catalytic currents with solvent dielectric constants .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) caused by isomerism?

Methodological Answer:

Discrepancies may stem from rotamers or atropisomers due to restricted rotation around the sulfone bond. Strategies include:

- Variable-Temperature NMR : Cool samples to –40°C to slow conformational exchange and resolve splitting .

- 2D NMR Techniques : Use NOESY or ROESY to identify spatial proximity between substituents (e.g., 4-chlorobenzyl and phenyl groups).

- Computational Validation : Compare experimental H NMR shifts with DFT-predicted values (e.g., using ORCA software) .

Basic: What computational tools are recommended for modeling the electronic properties of this sulfone derivative?

Methodological Answer:

- Density Functional Theory (DFT) : Software like Gaussian 09 or ORCA calculates HOMO-LUMO gaps and charge distribution. Basis sets (e.g., B3LYP/6-31G*) balance accuracy and computational cost .

- Molecular Dynamics (MD) : GROMACS simulates solvent interactions and conformational flexibility.

- Crystallography Software : SHELXL and OLEX2 refine experimental data and generate publication-quality figures .

Advanced: How does the sulfone group impact the compound’s potential as a pharmacophore in medicinal chemistry?

Methodological Answer:

The sulfone enhances metabolic stability and hydrogen-bonding capacity , but its electron-withdrawing nature may reduce membrane permeability.

- Structure-Activity Relationship (SAR) : Synthesize analogs with –SO₂– replaced by –S– or –SO– and compare bioactivity (e.g., IC₅₀ in enzyme assays).

- ADME Profiling : Use Caco-2 cell assays to evaluate intestinal absorption and PAMPA for passive permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.